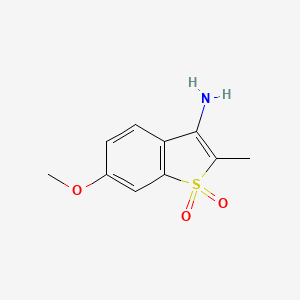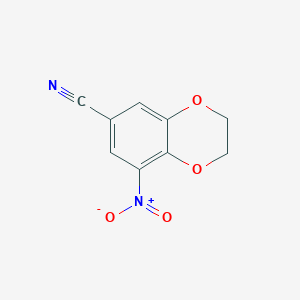![molecular formula C17H14FN5O2S B11055925 N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11055925.png)
N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-FLUOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phthalazinyl moiety, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-FLUOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form 2-fluorobenzohydrazide. This intermediate is then reacted with phthalic anhydride to yield the phthalazinyl derivative. Finally, the addition of thiosemicarbazide under controlled conditions results in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-FLUOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N~1~-(2-FLUOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N1-(2-FLUOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves the inhibition of specific enzymes or receptors. The fluorophenyl group enhances its binding affinity to the target, while the phthalazinyl moiety interacts with the active site of the enzyme. This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-ETHOXYPHENYL)-2-{(2E)-2-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINOACETYL]AMINO}BENZAMIDE
- **(1S,2aS,8bS)-N-(2-FLUOROPHENYL)-1-(HYDROXYMETHYL)-4-[OXO(2-PYRIDINYL)METHYL]-1,2a,3,8b-TETRAHYDROAZETO[2,3-c]QUINOLINE-2-CARBOXAMIDE
Uniqueness
N~1~-(2-FLUOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a fluorophenyl group and a phthalazinyl moiety, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C17H14FN5O2S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C17H14FN5O2S/c18-13-7-3-4-8-14(13)20-17(26)22-21-15(24)10-23-16(25)12-6-2-1-5-11(12)9-19-23/h1-9H,10H2,(H,21,24)(H2,20,22,26) |
InChI Key |
DNMRJTBMHFKORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NNC(=S)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,4-dihydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11055846.png)

![3-(2,5-dichlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055856.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11055858.png)


![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B11055878.png)
![3-bromo-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11055881.png)
![methyl 5-[(2R,3S,4S)-4-(acetylamino)-3-(acetyloxy)tetrahydrothiophen-2-yl]pentanoate](/img/structure/B11055884.png)

![3-amino-4-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}-2H-chromen-2-one](/img/structure/B11055897.png)
![7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B11055902.png)
![4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B11055911.png)
